N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide has been found to exhibit significant anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the bacteria, leading to its eventual death . The exact molecular interactions between the compound and DprE1 are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to external threats and eventually leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting DprE1, the compound disrupts crucial biochemical pathways in the bacteria, leading to cell death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 6-ethoxybenzothiazole. This can be achieved by reacting 6-ethoxyaniline with potassium thiocyanate in the presence of bromine.
Coupling with Pyrimidine: The benzothiazole intermediate is then coupled with pyrimidine-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole-pyrimidine derivatives.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide
- N-(6-methoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-20-9-4-5-10-11(8-9)21-14(17-10)18-13(19)12-15-6-3-7-16-12/h3-8H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMRUBSGCHLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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